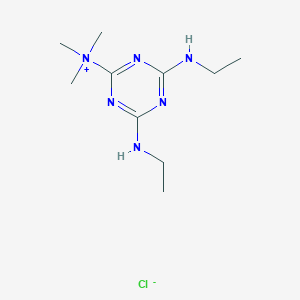
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester typically involves the esterification of 2-propenoic acid with 2,4,6-trichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-propenoic acid and 2,4,6-trichlorophenol.
Polymerization: The compound can participate in free radical polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 2,4,6-trichlorophenol.
Polymerization: Polymers with varying molecular weights and properties.
Substitution: New derivatives with modified functional groups.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is primarily related to its ability to undergo polymerization and form stable polymers. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications.
類似化合物との比較
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, heptyl ester:
2-Propenoic acid, 2-methyl-, octadecyl ester:
Uniqueness
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
18967-27-6 |
|---|---|
分子式 |
C10H7Cl3O2 |
分子量 |
265.5 g/mol |
IUPAC名 |
(2,4,6-trichlorophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7Cl3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 |
InChIキー |
DGZZQOZXBPFEIY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


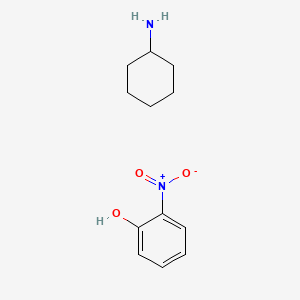
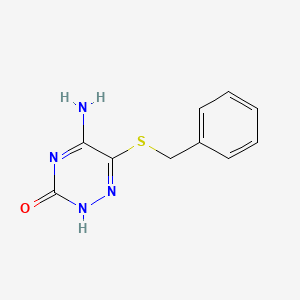
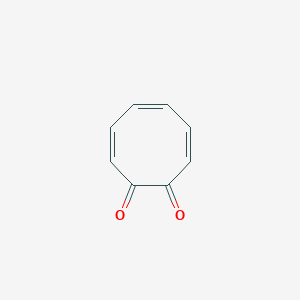
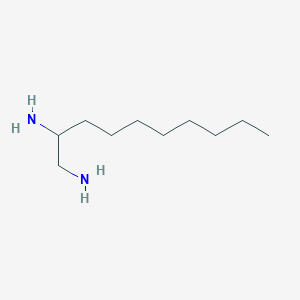
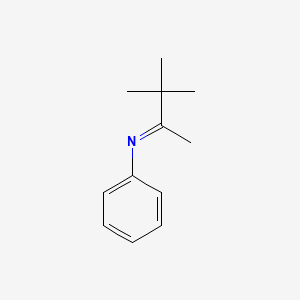
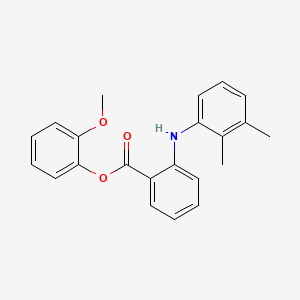
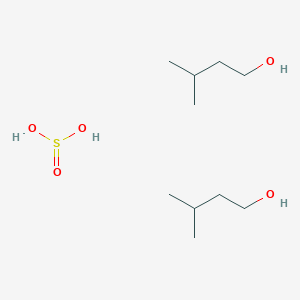
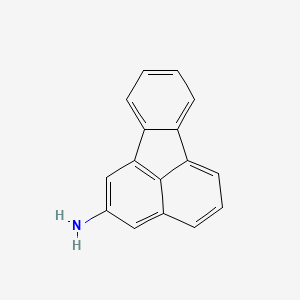

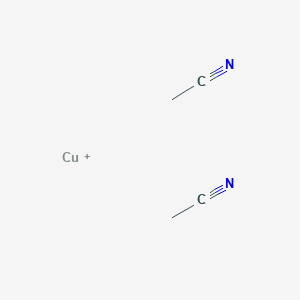
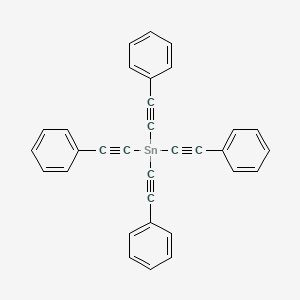

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
